molecular formula C13H9ClN4 B14693234 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine CAS No. 30146-42-0

2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine

Cat. No.: B14693234
CAS No.: 30146-42-0
M. Wt: 256.69 g/mol
InChI Key: KLIGCCWSCNZANT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound features a pyrido[3,4-b]pyrazine core substituted with a 4-chlorophenyl group at the 2-position and an amine group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrido[3,4-b]pyrazine scaffold.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to new analogs with enhanced properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the 4-chlorophenyl group and the amine functionality at the 8-position differentiates it from other similar compounds, potentially leading to unique applications in drug discovery and material science .

Properties

CAS No.

30146-42-0

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

2-(4-chlorophenyl)pyrido[3,4-b]pyrazin-8-amine

InChI

InChI=1S/C13H9ClN4/c14-9-3-1-8(2-4-9)11-7-17-12-6-16-5-10(15)13(12)18-11/h1-7H,15H2

InChI Key

KLIGCCWSCNZANT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=NC=C(C3=N2)N)Cl

Origin of Product

United States

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